

Sophoraflavanone G: A Technical Guide to its Antibacterial Activity

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Compound of Interest

Compound Name: Sophoraflavanone G

Cat. No.: B1683828

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of **Sophoraflavanone G** (SFG), a prenylated flavonoid isolated from plants of the Sophora genus. [1] With the rise of antibiotic-resistant bacteria, natural compounds like **Sophoraflavanone G** are gaining significant interest as potential sources for novel antimicrobial agents.[1] This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to support further research and development efforts.

Quantitative Antibacterial Activity

Sophoraflavanone G has demonstrated significant antibacterial activity against a range of bacteria, including clinically relevant antibiotic-resistant strains. The following tables summarize the key quantitative data from various studies.

Minimum Inhibitory and Bactericidal Concentrations

Sophoraflavanone G exhibits potent inhibitory and bactericidal effects against various bacterial species. Notably, it is effective against methicillin-resistant *Staphylococcus aureus* (MRSA) and oral bacteria such as mutans streptococci.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Sophoraflavanone G** against various bacteria.

Bacterial Species	Strain(s)	MIC (µg/mL)	MBC (µg/mL)	Reference
Staphylococcus aureus (MRSA)	21 clinical strains	3.13 - 6.25	-	[1]
Staphylococcus aureus (MRSA)	10 clinical isolates	0.5 - 8	-	[2]
mutans streptococci	16 strains	-	0.5 - 4	[3]
Enterococcus faecium	2 strains	6.25 - 12.5	12.5	[4]
Riemerella anatipestifer	ATCC 11845 & clinical isolates	Potent inhibitory effects	Rapid bactericidal activity	[5]

Synergistic Activity with Antibiotics

Sophoraflavanone G has been shown to act synergistically with several conventional antibiotics, enhancing their efficacy and potentially reducing the concentrations needed for therapeutic effect. The Fractional Inhibitory Concentration (FIC) index is used to evaluate this synergy, where an FIC index of ≤ 0.5 indicates synergy.

Table 2: Synergistic effects of **Sophoraflavanone G** in combination with various antibiotics.

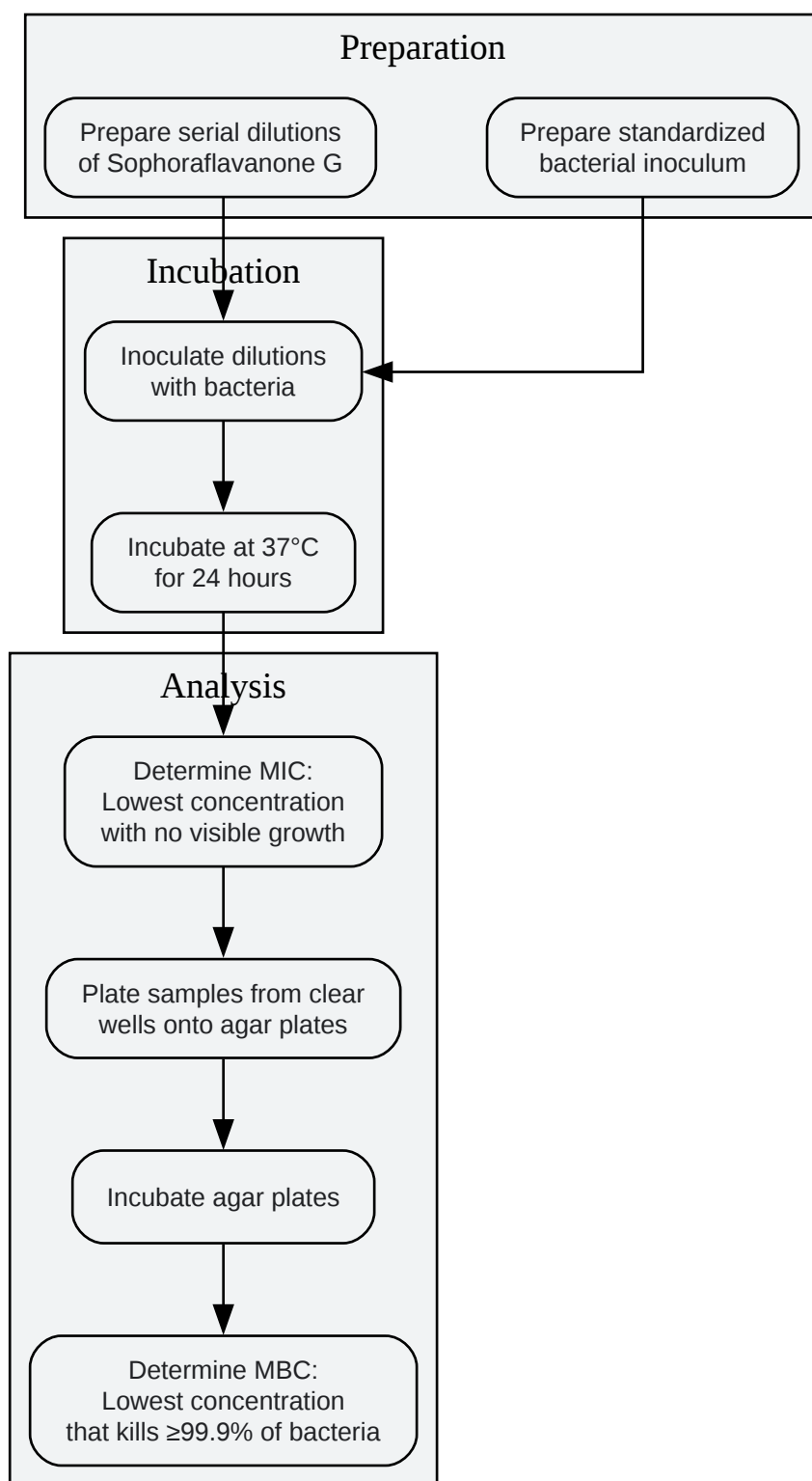
Bacterial Species	Antibiotic	FIC Index	Outcome	Reference
Staphylococcus aureus (MRSA)	Vancomycin	0.16	Synergism	[6]
Staphylococcus aureus (MRSA)	Fosfomycin	0.48	Synergism	[6]
Staphylococcus aureus (MRSA)	Ampicillin	0.188 - 0.375	Synergism	[2]
Staphylococcus aureus (MRSA)	Oxacillin	0.188 - 0.375	Synergism	[2]
Staphylococcus aureus	Gentamicin	-	4-fold decrease in Gentamicin MIC	[1][7]
Streptococcus mutans & others	Ampicillin	-	Synergistic effect	[8]
Streptococcus sanguinis & others	Gentamicin	-	Synergistic effect	[8]

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the antibacterial activity of **Sophoraflavanone G**.

Broth Microdilution Assay for MIC and MBC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

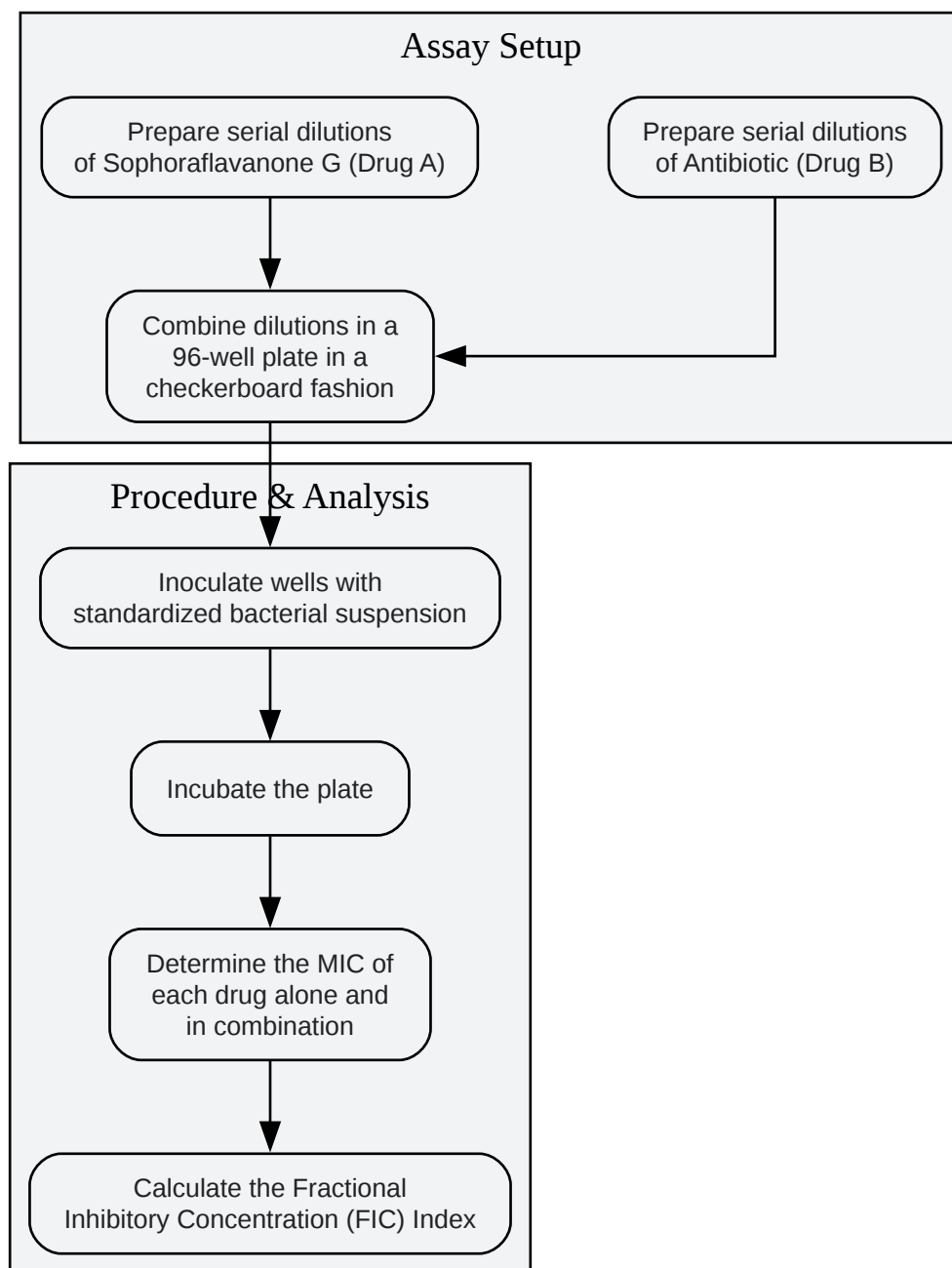


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Workflow for MIC and MBC determination.

Checkerboard Assay for Synergy Testing

The checkerboard method is utilized to assess the synergistic effects of combining **Sophoraflavanone G** with other antimicrobial agents.[2][8]

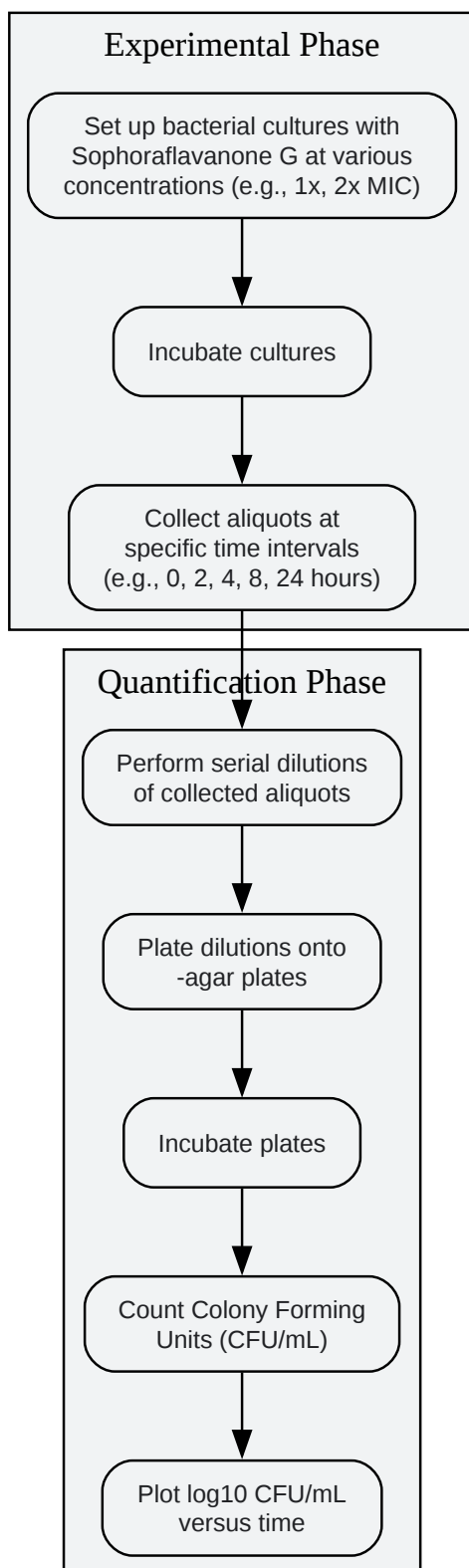


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Checkerboard assay workflow for synergy.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal activity of an antimicrobial agent over time.^[2]



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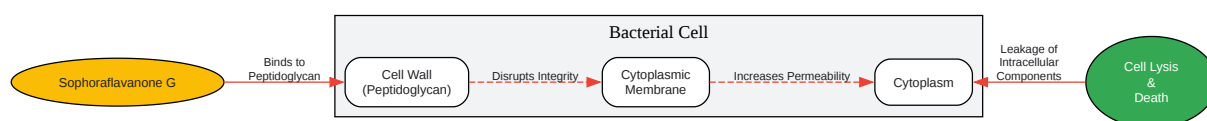
Workflow of a time-kill assay.

Mechanism of Antibacterial Action

The antibacterial mechanism of **Sophoraflavanone G** primarily involves the disruption of the bacterial cell envelope, leading to cell death.[4][9][10][11]

Disruption of the Bacterial Cell Wall and Membrane

Sophoraflavanone G targets the bacterial cell wall and cytoplasmic membrane, compromising their structural and functional integrity.[4][5][9]



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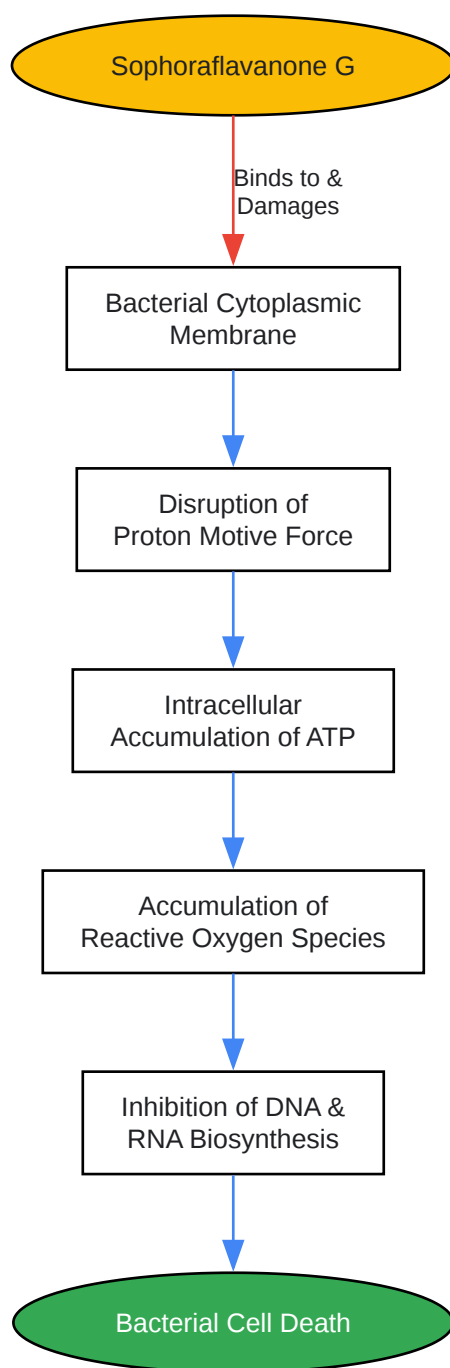
Mechanism of cell wall and membrane disruption.

This interaction with the cell envelope leads to several downstream effects:

- **Inhibition of Cell Wall Synthesis:** **Sophoraflavanone G** can interfere with the synthesis of the cell wall.[9]
- **Reduced Membrane Fluidity:** The compound has been shown to decrease the fluidity of the cell membrane, which can impair its function.[10]
- **Leakage of Intracellular Contents:** Damage to the cell membrane results in the leakage of essential molecules from the cytoplasm.[4][5]
- **Disruption of Proton Motive Force:** The integrity of the cytoplasmic membrane is crucial for maintaining the proton motive force, which is essential for energy production. Disruption of the membrane dissipates this force.[5]
- **Inhibition of Biofilm Formation:** **Sophoraflavanone G** can prevent bacteria from forming biofilms, which are communities of bacteria that are often more resistant to antibiotics.[9]

Signaling Pathways

While much of the research on **Sophoraflavanone G**'s signaling pathway interactions focuses on its anti-inflammatory and anti-cancer effects in eukaryotic cells (e.g., MAPK, NF- κ B, JAK/STAT pathways), its direct antibacterial action is primarily attributed to the physical disruption of the bacterial cell structure rather than interference with specific bacterial signaling cascades.^{[12][13][14][15][16][17]} However, the consequences of membrane damage can indirectly affect intracellular processes.



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Consequences of membrane damage by **Sophoraflavanone G**.

Conclusion

Sophoraflavanone G is a promising natural compound with potent antibacterial activity against a variety of bacteria, including drug-resistant strains. Its mechanism of action, centered on the

disruption of the bacterial cell wall and membrane, makes it an attractive candidate for further investigation. The synergistic effects observed with conventional antibiotics highlight its potential for use in combination therapies to combat bacterial infections. Further research is warranted to fully elucidate its therapeutic potential and to address challenges such as its poor water solubility for clinical applications.[18]

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